4-benzyl-N-ethylpiperazine-1-carbothioamide
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Overview
Description
4-benzyl-N-ethylpiperazine-1-carbothioamide is a compound belonging to the piperazine family, which is known for its diverse applications in medicinal chemistry. Piperazine derivatives are widely used in the pharmaceutical industry due to their biological activity and ability to interact with various molecular targets .
Preparation Methods
The synthesis of 4-benzyl-N-ethylpiperazine-1-carbothioamide typically involves the reaction of N-ethylpiperazine with benzyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-benzyl-N-ethylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-benzyl-N-ethylpiperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of 4-benzyl-N-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-benzyl-N-ethylpiperazine-1-carbothioamide can be compared with other piperazine derivatives, such as benzylpiperazine and N-ethylpiperazine. While these compounds share a similar core structure, this compound is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties .
Similar compounds include:
Benzylpiperazine: Known for its stimulant properties.
N-ethylpiperazine: Used as an intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-benzyl-N-ethylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-2-15-14(18)17-10-8-16(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXVNBNXHKWGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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